molecular formula C10H11FO2 B1519574 3-(2-Fluorophenyl)butanoic acid CAS No. 1042815-30-4

3-(2-Fluorophenyl)butanoic acid

Cat. No. B1519574
CAS RN: 1042815-30-4
M. Wt: 182.19 g/mol
InChI Key: FZHRPUPPBOTOHE-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)butanoic acid is a chemical compound with the CAS number 1042815-30-4 . It has a molecular weight of 182.19 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 3-(2-Fluorophenyl)butanoic acid is 1S/C10H11FO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13) . This indicates that the compound contains 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-(2-Fluorophenyl)butanoic acid is a powder at room temperature . It has a molecular weight of 182.19 g/mol .

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Intermediates

3-(2-Fluorophenyl)butanoic acid, due to its structural characteristics, finds applications in the synthesis of various chemical compounds. For instance, it is used in the removal of ortho isomers in pharmaceutical intermediates through sulfonation processes (Fan, 1990). Additionally, it serves as a critical component in biocatalytic transesterification reactions, particularly in acylation and deacylation processes involving acid anhydrides (Kumar et al., 2015).

Organic Chemistry and Catalysis

In the field of organic chemistry, 3-(2-Fluorophenyl)butanoic acid is involved in the study of stable rotamers and the formation of isomeric ketones. This includes investigations into the barriers to isomerization of these ketones and their relative stabilities (Ōki et al., 1988). The compound also plays a role in the synthesis of various derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties, demonstrating antimicrobial activity against various microorganisms (Mickevičienė et al., 2015).

Materials Science

In materials science, this compound is utilized in the synthesis of telechelic oligomers with fluorophenyl ketone end groups. This is particularly relevant in the development of polymers like methyl methacrylate and styrene (Dix et al., 1993). It is also used in creating liquid crystals with potential applications in display technologies, where its structure influences the mesomorphic properties of these materials (Jiang et al., 2012).

Medical Imaging and Radiotracer Development

In medical research, analogs of 3-(2-Fluorophenyl)butanoic acid are developed for use as PET radiotracers. These compounds are explored for their potential in studying specific receptors in the brain, such as the GABAB receptor (Naik et al., 2018).

Safety and Hazards

The safety information for 3-(2-Fluorophenyl)butanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-(2-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(6-10(12)13)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHRPUPPBOTOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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